1-(4-Chlorophenyl)cyclopropane-1-carbonyl chloride

11β-HSD-1 inhibition PXR transactivation metabolic syndrome

1-(4-Chlorophenyl)cyclopropane-1-carbonyl chloride (CAS 78682-33-4) is a cyclopropane-derived acyl chloride with molecular formula C₁₀H₈Cl₂O and a molecular weight of 215.08 g/mol. It features a para-chlorophenyl group attached to a cyclopropane ring bearing an acid chloride functionality, yielding a density of 1.4±0.1 g/cm³ and a predicted boiling point of 279.6±33.0 °C at 760 mmHg.

Molecular Formula C10H8Cl2O
Molecular Weight 215.07 g/mol
CAS No. 78682-33-4
Cat. No. B3057288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Chlorophenyl)cyclopropane-1-carbonyl chloride
CAS78682-33-4
Molecular FormulaC10H8Cl2O
Molecular Weight215.07 g/mol
Structural Identifiers
SMILESC1CC1(C2=CC=C(C=C2)Cl)C(=O)Cl
InChIInChI=1S/C10H8Cl2O/c11-8-3-1-7(2-4-8)10(5-6-10)9(12)13/h1-4H,5-6H2
InChIKeySJONAMDHFQGIQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Chlorophenyl)cyclopropane-1-carbonyl chloride (CAS 78682-33-4): Essential Procurement Data for a Dual-Functional Acyl Chloride Building Block


1-(4-Chlorophenyl)cyclopropane-1-carbonyl chloride (CAS 78682-33-4) is a cyclopropane-derived acyl chloride with molecular formula C₁₀H₈Cl₂O and a molecular weight of 215.08 g/mol . It features a para-chlorophenyl group attached to a cyclopropane ring bearing an acid chloride functionality, yielding a density of 1.4±0.1 g/cm³ and a predicted boiling point of 279.6±33.0 °C at 760 mmHg . This compound serves as a reactive electrophilic intermediate for the modular synthesis of amides, esters, and heterocyclic derivatives, and has been employed as a key building block in the discovery of GPR55 antagonists and 11β-HSD-1 inhibitors [1][2].

Why 1-(4-Chlorophenyl)cyclopropane-1-carbonyl chloride (78682-33-4) Cannot Be Replaced by Generic Cyclopropanecarbonyl Chlorides


Substituting this compound with the unsubstituted phenyl analog (CAS 63201-02-5), the ortho-chloro isomer (CAS 151154-92-6), or the 4-fluoro variant (CAS 1176030-00-4) introduces measurable differences in downstream biological potency, selectivity, and off-target liability profiles. In the 1,2,4-triazolopyridine 11β-HSD-1 inhibitor series, the 4-chlorophenyl cyclopropyl substituent (compound 9f) achieved an IC₅₀ of 1.6 nM with a reduced PXR transactivation signal of only 14% Ymax at 50 μM, whereas the ortho-chloro analog (3b) triggered 100% PXR Ymax at 0.97 μM—a >70-fold increase in PXR liability at a lower test concentration [1]. The position of the chlorine substituent on the phenyl ring directly modulates both target engagement and off-target PXR activation, meaning that seemingly minor regioisomeric or halogen swaps produce pharmacologically non-equivalent building blocks [1][2].

1-(4-Chlorophenyl)cyclopropane-1-carbonyl chloride (78682-33-4): Quantified Differentiation Evidence vs. Closest Analogs


11β-HSD-1 Inhibitor Potency and PXR Liability: 4-Chlorophenyl Cyclopropyl vs. Unsubstituted Phenyl and Regioisomeric Chlorophenyl Analogs

In a head-to-head SAR study of 3-[1-(4-chlorophenyl)cyclopropyl]-8-aryloxy-1,2,4-triazolopyridines, the 4-chlorophenyl-substituted analog (3d) exhibited an IC₅₀ of 21 nM for human 11β-HSD-1 inhibition with a PXR EC₅₀ of 1.2 μM (85% Ymax). In contrast, the unsubstituted phenyl analog (3a) showed IC₅₀ = 1.7 nM but higher PXR activation risk (EC₅₀ = 1.8 μM, 71% Ymax), while the 2-chlorophenyl isomer (3b) displayed the highest PXR liability (EC₅₀ = 0.97 μM, 100% Ymax) [1]. Further optimization replacing the C-8 aryloxy group with a cyclopropyl group produced compound 9f, which retained the 4-chlorophenyl cyclopropyl substituent and achieved an IC₅₀ of 1.6 nM with a dramatically reduced PXR EC₅₀ of 50 μM (14% Ymax)—a >30-fold improvement in the PXR therapeutic window compared to the 2-chlorophenyl analog [1].

11β-HSD-1 inhibition PXR transactivation metabolic syndrome

GPR55 Antagonist Activity: Validated Pharmacological Phenotype of the 4-Chlorophenyl Cyclopropanecarbonyl Scaffold

The 1-(4-chlorophenyl)cyclopropanecarbonyl moiety was employed as the key acylating agent to generate the piperidine-substituted 1,3,4-oxadiazol-2-one series evaluated as GPR55 antagonists. The lead compound BDBM61592—synthesized directly from 1-(4-chlorophenyl)cyclopropane-1-carbonyl chloride—demonstrated antagonist activity at human GPR55 with an IC₅₀ of 640 nM (ChEMBL assay) and 679.8 nM (PubChem HTS assay) in beta-arrestin recruitment assays [1][2]. The Meza-Aviña et al. SAR study confirmed that the distal cyclopropane aryl group was critical for activity and that modification of this region was often detrimental, validating the 4-chlorophenyl cyclopropanecarbonyl substructure as a pharmacophoric element rather than a generic linker [3].

GPR55 antagonism GPCR pharmacology inflammatory pain

Anticancer Activity of [1-(4-Chlorophenyl)cyclopropyl](piperazin-1-yl)methanone Derivatives: GI₅₀ Values in MDA-MB-435 Breast Cancer Cells

In a study by Mallikarjuna et al. (2014), a series of [1-(4-chlorophenyl)cyclopropyl](piperazin-1-yl)methanone derivatives were synthesized via reductive amination of the key intermediate derived from 1-(4-chlorophenyl)cyclopropane-1-carboxylic acid. Against the human breast cancer cell line MDA-MB-435, compound 3a showed a GI₅₀ of 12.7 μg/mL and compound 3c showed a GI₅₀ of 11.7 μg/mL, while the positive control adriamycin (doxorubicin) achieved a GI₅₀ of <10 μg/mL. Compounds 3b, 3d, and 3e showed substantially weaker activity with GI₅₀ values of 51.7, 66.9, and 42.6 μg/mL respectively [1]. This demonstrates that the 4-chlorophenyl cyclopropyl scaffold can yield derivatives with single-digit μg/mL anticancer potency, though no direct comparator using alternative acyl chlorides (e.g., phenyl, 4-fluorophenyl) was evaluated in this study.

anticancer agents breast cancer piperazine derivatives

Antituberculosis Activity: 4-Chlorophenyl Cyclopropyl Piperazine Methanones vs. Standard M. tuberculosis H37Rv Strain

Five compounds from the [1-(4-chlorophenyl)cyclopropyl](piperazin-1-yl)methanone series were screened for antituberculosis activity against M. tuberculosis H37Rv using the Middlebrook 7H-9 broth assay. Compounds 3a, 3b, and 3c exhibited sensitivity (S) at all three tested concentrations (5, 10, and 25 μg/mL), indicating consistent growth inhibition across a 5-fold concentration range. In contrast, compounds 3d and 3e showed resistance (R) at all concentrations tested [1]. This intra-series differentiation highlights that specific substituent modifications on the piperazine ring—downstream of the conserved 4-chlorophenyl cyclopropanecarbonyl core—determine antituberculosis activity, with a 3/5 hit rate in this focused library.

antituberculosis agents Mycobacterium tuberculosis piperazine methanone

Acyl Chloride vs. Carboxylic Acid: Synthetic Efficiency Advantage for Amide Bond Formation

1-(4-Chlorophenyl)cyclopropane-1-carbonyl chloride (MW 215.08) serves as a pre-activated electrophile for direct amide and ester bond formation without requiring coupling reagents such as EDC/HOBt or HATU. The corresponding carboxylic acid (CAS 72934-37-3, MW 196.63) requires in situ activation and is typically obtained at ≥99.4% purity (HPLC) with a melting point of 152–155°C [1]. The acyl chloride eliminates the need for stoichiometric coupling reagents, reducing atom economy concerns and simplifying purification. The synthesis of the acyl chloride from the acid is achieved using thionyl chloride (SOCl₂) or oxalyl chloride with catalytic DMF, yielding the reactive intermediate that can be used directly for amine acylation. In the Mallikarjuna et al. synthesis of piperazine methanone derivatives, the acyl chloride route provided products 3a–j in yields of 63–81% [2].

amide coupling synthetic efficiency building block reactivity

Best-Fit Research and Industrial Application Scenarios for 1-(4-Chlorophenyl)cyclopropane-1-carbonyl chloride (78682-33-4)


GPR55 Antagonist Lead Optimization and Probe Development

This compound is the direct synthetic precursor to the validated GPR55 antagonist chemotype BDBM61592 (IC₅₀ = 640–680 nM in beta-arrestin recruitment assays). Medicinal chemistry teams pursuing GPR55 as a target for inflammatory pain, neuropathic pain, or bone disorders can use this building block to rapidly generate piperidine-substituted 1,3,4-oxadiazol-2-one analogs via a modular synthetic route. The Meza-Aviña et al. study confirmed that the cyclopropane aryl group is critical for antagonist activity [1]. Procuring this specific acyl chloride eliminates the need for in situ acid activation and enables direct parallel library synthesis.

11β-HSD-1 Inhibitor Development with Minimized PXR Liability

The 4-chlorophenyl cyclopropyl group demonstrated a superior selectivity-window profile in the 1,2,4-triazolopyridine 11β-HSD-1 inhibitor series. Compound 9f (IC₅₀ = 1.6 nM, PXR EC₅₀ = 50 μM, Ymax = 14%) exhibited a drastically reduced PXR transactivation signal compared to ortho-chloro (Ymax = 100%) and meta-chloro (Ymax = 95%) analogs [2]. Furthermore, compound 9f showed excellent metabolic stability (~100% remaining after 30 min in human, mouse, rat, and cyno microsomes), >10,000-fold selectivity over 11β-HSD-2, and favorable in vivo pharmacokinetics in mice with an adipose/plasma ratio of ~5 [2]. Teams developing 11β-HSD-1 inhibitors for metabolic syndrome should prioritize this building block to access the 4-chlorophenyl cyclopropyl pharmacophore.

Anticancer Piperazine Library Synthesis

The 4-chlorophenyl cyclopropanecarbonyl chloride enables direct acylation of piperazine scaffolds to generate [1-(4-chlorophenyl)cyclopropyl](piperazin-1-yl)methanone derivatives in 63–81% isolated yields [3]. Lead compounds 3a (GI₅₀ = 12.7 μg/mL) and 3c (GI₅₀ = 11.7 μg/mL) demonstrated dose-dependent anticancer activity against MDA-MB-435 breast cancer cells, with potency approaching the adriamycin positive control (GI₅₀ < 10 μg/mL) [3]. This building block is suited for combinatorial library production where diverse aldehydes are coupled via reductive amination to the piperazine nitrogen, enabling rapid SAR exploration.

Antituberculosis Lead Generation via Piperazine Functionalization

Three out of five tested [1-(4-chlorophenyl)cyclopropyl](piperazin-1-yl)methanone derivatives (3a, 3b, 3c) demonstrated consistent sensitivity against M. tuberculosis H37Rv at 5–25 μg/mL using the Middlebrook 7H-9 broth assay [3]. The 60% hit rate within this focused series supports the use of this building block as a starting point for antituberculosis lead generation. Procurement of the pre-activated acyl chloride form streamlines the synthesis of additional analogs for hit expansion and early SAR studies targeting mycobacterial infections.

Quote Request

Request a Quote for 1-(4-Chlorophenyl)cyclopropane-1-carbonyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.